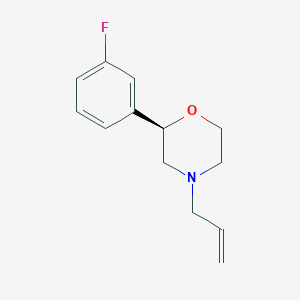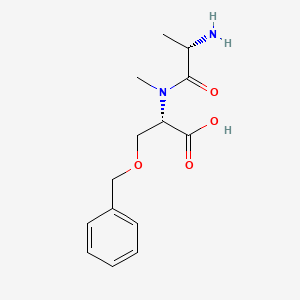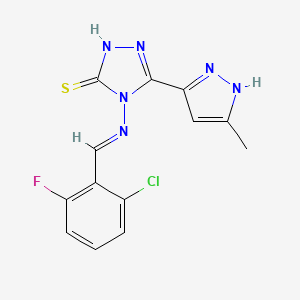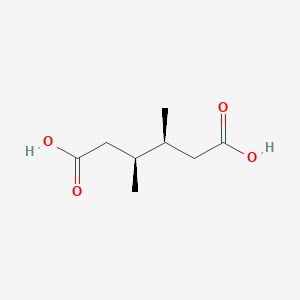
(3S,4S)-3,4-Dimethylhexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3,4-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is a type of dicarboxylic acid, which means it contains two carboxyl functional groups (-COOH). The presence of two methyl groups on the third and fourth carbon atoms distinguishes it from other hexanedioic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethylhexanedioic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using chiral catalysts. This method ensures the selective formation of the desired enantiomer. Another method involves the use of chiral auxiliaries or reagents to induce chirality during the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3,4-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert carboxyl groups to acyl chlorides, which can then react with nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
(3S,4S)-3,4-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (3S,4S)-3,4-Dimethylhexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar structure but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain.
Uniqueness
(3S,4S)-3,4-Dimethylhexanedioic acid is unique due to the presence of two methyl groups on the third and fourth carbon atoms, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921608-30-2 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(3S,4S)-3,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-7(9)10)6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m0/s1 |
Clé InChI |
JSDLZYHSBDSAGZ-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)[C@@H](C)CC(=O)O |
SMILES canonique |
CC(CC(=O)O)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



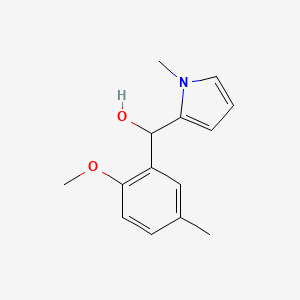

![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
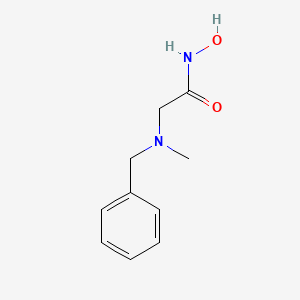


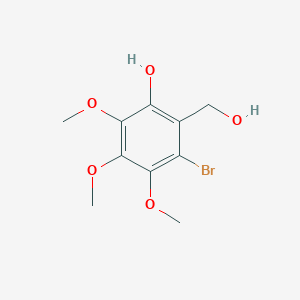
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
